[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of glycerophospholipids. This specific compound consists of one chain of palmitic acid (16:0) at the C-1 position and one chain of alpha-linolenic acid (18:3(9Z,12Z,15Z)) at the C-2 position. Phosphatidylcholines are major components of biological membranes and play crucial roles in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol-3-phosphate with palmitic acid and alpha-linolenic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of This compound can involve enzymatic methods where phospholipase D catalyzes the transphosphatidylation of phosphatidylcholine with alpha-linolenic acid. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: undergoes various chemical reactions, including:
Oxidation: The double bonds in the alpha-linolenic acid chain are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups through chemical or enzymatic reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used under physiological conditions (pH 7.4, 37°C).
Substitution: Reagents like phospholipase D and various alcohols can be used to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and alpha-linolenic acid) and glycerophosphocholine.
Substitution: Various phosphatidyl derivatives depending on the substituent used.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cellular membranes, where it influences membrane fluidity and permeability. The alpha-linolenic acid moiety can be metabolized into bioactive eicosanoids, which participate in inflammatory and immune responses. The phosphorylcholine headgroup interacts with membrane proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
PC(160/181(9Z)): Contains oleic acid instead of alpha-linolenic acid.
PC(180/183(9Z,12Z,15Z)): Contains stearic acid instead of palmitic acid.
PC(160/182(9Z,12Z)): Contains linoleic acid instead of alpha-linolenic acid.
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: is unique due to the presence of alpha-linolenic acid, which is a polyunsaturated fatty acid with three double bonds. This structure imparts distinct biophysical properties to the compound, such as increased membrane fluidity and susceptibility to oxidation, making it particularly interesting for studies on lipid oxidation and membrane dynamics .
Properties
Molecular Formula |
C42H78NO8P |
---|---|
Molecular Weight |
756 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,40H,6-7,9,11-13,15,17-19,22-39H2,1-5H3/b10-8-,16-14-,21-20-/t40-/m1/s1 |
InChI Key |
JMAYDGBZRHQJAT-QWFQJEORSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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